molecular formula C40H82 B079621 3,5-Dimethyloctatriacontane CAS No. 13897-20-6

3,5-Dimethyloctatriacontane

Cat. No.: B079621
CAS No.: 13897-20-6
M. Wt: 563.1 g/mol
InChI Key: ALKFEVAGCOHZKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dimethyloctatriacontane is a high-molecular-weight branched-chain alkane with the chemical formula C40H82 . As a specialized long-chain hydrocarbon, it is of significant interest in research fields focused on the synthesis, characterization, and application of complex organic molecules. While specific pharmacological or biological mechanisms of action for this particular compound are not detailed in the current literature, its structural class suggests potential as a valuable intermediate in organic synthesis and materials science. It may serve as a model compound in studies investigating the physical properties of branched alkanes, such as their crystallization behavior, thermal stability, and phase transitions. Furthermore, structurally similar long-chain alkanes and their derivatives are explored in various applications, including as components in plant growth-stimulating formulations and as subjects in the analysis of complex volatile organic profiles in biological and material samples . This product is provided for research purposes to facilitate the exploration of these and other novel applications. Researchers are encouraged to utilize this compound to pioneer new avenues in chemical research and development. This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human consumption.

Properties

CAS No.

13897-20-6

Molecular Formula

C40H82

Molecular Weight

563.1 g/mol

IUPAC Name

3,5-dimethyloctatriacontane

InChI

InChI=1S/C40H82/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-40(4)38-39(3)6-2/h39-40H,5-38H2,1-4H3

InChI Key

ALKFEVAGCOHZKS-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(C)CC(C)CC

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(C)CC(C)CC

Synonyms

3,5-Dimethyloctatriacontane

Origin of Product

United States

Synthetic Strategies and Methodologies for 3,5 Dimethyloctatriacontane

Derivation Pathways from Complex Natural Products

The generation of long-chain alkanes from natural precursors is a field of growing interest, particularly with the aim of producing renewable fuels and chemicals. While direct evidence for the derivation of 3,5-Dimethyloctatriacontane from natural products is scarce, analogous processes involving the transformation of complex biomolecules can be considered.

High-Pressure Hydrogenation of Polyene Antibiotics and Derivatives

A hypothetical pathway to long-chain branched alkanes could involve the extensive reduction of large, complex natural products. Polyene antibiotics, characterized by their long carbon backbones with multiple conjugated double bonds and various functional groups, could theoretically serve as precursors. High-pressure hydrogenation is a powerful technique for the complete saturation of unsaturated bonds and the hydrogenolysis of functional groups such as hydroxyls, carbonyls, and ethers.

The successful application of this method would depend on the specific structure of the polyene antibiotic and the catalyst's ability to remove all heteroatoms, leaving only the carbon skeleton. The branching pattern of the resulting alkane would be dictated by the original structure of the natural product. For instance, the methyl groups present in the polyene backbone could be retained in the final alkane structure. However, achieving a specific 3,5-dimethyl substitution pattern would necessitate a precursor with methyl branches at the corresponding positions.

Precursor Identification and Transformation Chemistry

The identification of suitable natural precursors is a critical first step. Molecules such as squalene, a C30 branched hydrocarbon found in algae, have been investigated for conversion into smaller branched alkanes through catalytic processes. researchgate.net The conversion of biomass-derived oxygenates, like hydroxymethylfurfural (HMF), into long-chain alkanes is another area of active research. digitellinc.com These processes often involve hydrodeoxygenation (HDO) to remove oxygen atoms and may include steps to form longer carbon chains. digitellinc.com

In the context of this compound, a hypothetical natural precursor would need to possess a carbon backbone of at least 40 atoms with methyl branches at the appropriate locations. The transformation chemistry would then focus on removing any functional groups to yield the desired alkane.

Chemosynthetic Routes and Reaction Mechanisms

Chemosynthesis offers a more controlled approach to constructing precisely structured long-chain branched alkanes. Various carbon-carbon bond-forming reactions can be employed to build the long aliphatic chain and introduce the desired branching.

Stereoselective Synthesis Approaches to Related Alkanes

Coupling reactions involving chiral building blocks are a common strategy. For example, the coupling of a chiral Grignard reagent with a chiral alkyl halide in the presence of a suitable catalyst could be envisioned to construct the desired stereocenters.

Development of Novel Catalytic Systems for Alkane Construction

The construction of long carbon chains can be achieved through various catalytic cross-coupling reactions. Modern organic synthesis provides a toolbox of reactions that could be adapted for the synthesis of long-chain branched alkanes. These include:

Negishi Coupling: The reaction of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. This method is known for its functional group tolerance.

Suzuki Coupling: The cross-coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. This reaction is widely used for the formation of C-C bonds.

Kumada Coupling: The reaction of a Grignard reagent with an organohalide, typically catalyzed by nickel or palladium.

A potential synthetic strategy for this compound could involve the iterative coupling of smaller, functionalized building blocks. For example, a multi-step synthesis could employ the alkylation of 1,3-dithiane (B146892) with a suitable α,ω-dibromoalkane, followed by bisalkylation and desulfurization to yield the final long-chain alkane.

The development of new catalytic systems is crucial for improving the efficiency and selectivity of these reactions, especially when dealing with long-chain, non-polar substrates which can present solubility challenges.

Methodologies for Isolation and Purification of Synthetic Products

The purification of very long-chain alkanes, whether from natural extracts or synthetic reaction mixtures, is a significant challenge due to their low volatility and similar physical properties to potential impurities. A combination of techniques is often required to achieve high purity.

Chromatography: Column chromatography using non-polar stationary phases like silica (B1680970) gel or alumina (B75360) with non-polar eluents (e.g., hexane) is a standard method for separating hydrocarbons. For very long-chain alkanes, high-temperature gas chromatography (HTGC) can be a valuable analytical tool to assess purity.

Crystallization: Fractional crystallization at low temperatures can be an effective method for purifying long-chain alkanes, taking advantage of differences in solubility and melting points.

Complexation: The use of urea (B33335) or thiourea (B124793) to form crystalline inclusion complexes with linear or lightly branched alkanes can be a powerful purification technique. The shape-selective nature of these complexes allows for the separation of branched isomers from their linear counterparts. For instance, individual n-alkanes can be isolated from petroleum stock with high purity using carbamide complexation. google.com

Natural Occurrence and Environmental Distribution of 3,5 Dimethyloctatriacontane

Occurrence in Plant Matrices

There is currently no scientific evidence to suggest the presence of 3,5-Dimethyloctatriacontane in any plant species. Research into the chemical composition of various plants, including Raphanus sativus L., has not identified this specific compound.

Identification in Specific Botanical Species (e.g., Raphanus sativus L.)

No studies have identified this compound in Raphanus sativus L. or any other botanical species.

Influence of Processing Methods on Compound Presence in Biological Samples

Without confirmed identification of the compound in a biological matrix, the influence of processing methods on its presence cannot be determined.

Potential Biogenic Origins and Metabolic Pathways

In the absence of its discovery in a natural source, any discussion of the biogenic origins and metabolic pathways of this compound would be purely speculative. However, the biosynthesis of long-chain branched alkanes in insects generally involves the elongation of fatty acid precursors followed by the incorporation of methyl groups from sources such as methylmalonyl-CoA.

Proposed Biosynthetic Precursors and Enzymatic Transformations

No specific biosynthetic precursors or enzymatic transformations for this compound have been proposed, as the compound has not been identified in a biological system.

Comparative Analysis of Alkane Profiles in Biological Systems

A comparative analysis of the alkane profile of this compound is not possible due to the lack of data on its natural occurrence. Broader studies on insect cuticular hydrocarbons reveal a wide diversity of dimethylalkane isomers, with their presence and relative abundance varying significantly between species, and even between individuals of different sex, age, and social caste within a species.

Advanced Analytical Methodologies for Characterization and Quantification of 3,5 Dimethyloctatriacontane

Chromatographic Techniques for Separation and Detection

Chromatography is the cornerstone for separating individual components from complex hydrocarbon matrices. Among the various techniques, gas chromatography stands out for its efficacy in analyzing volatile and semi-volatile compounds like branched alkanes.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the definitive identification and quantification of hydrocarbons. In this method, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented, producing a unique mass spectrum that serves as a chemical fingerprint.

The analysis of 3,5-dimethyloctatriacontane has been demonstrated in studies of volatile profiles in biological samples. For instance, in an analysis of wintering radishes, this compound was identified among numerous other volatile compounds using GC-MS. nih.gov The high resolving power of the gas chromatograph allows for the separation of this high-molecular-weight alkane from other structurally similar compounds present in the sample extract.

The retention index (RI) system provides a standardized method for reporting gas chromatographic retention data, making it less dependent on specific analytical conditions (e.g., column length, temperature programming rate). The Kovats Retention Index is calculated by comparing the retention time of an analyte to that of n-alkane standards which are eluted before and after the analyte.

This approach is invaluable for the tentative identification of compounds in complex mixtures, especially when authentic standards are unavailable. In a study analyzing radish volatiles, the retention time and retention index for this compound were determined, aiding in its identification. nih.gov The use of n-alkane standards (e.g., C7–C30) allows for the calculation of retention indices, which can be compared across different studies and laboratories. mdpi.com

Below is a table summarizing the reported chromatographic data for this compound from a specific study.

Compound NameRetention Time (min)Calculated Retention IndexIdentification Method
This compound31.791649MS

Data sourced from a study on wintering radishes. nih.gov

Spectroscopic Approaches for Structural Elucidation of Related Hydrocarbons

While chromatography excels at separation, spectroscopy is essential for elucidating the precise molecular structure of unknown compounds, including the determination of branching patterns in alkanes.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For long-chain alkanes, ¹³C NMR is particularly useful for identifying the number of unique carbon environments and their nature (e.g., methyl, methylene, methine, quaternary). openochem.orglibretexts.org

The chemical shift of a carbon atom in a ¹³C NMR spectrum is highly sensitive to its local electronic environment. libretexts.org For a compound like this compound, the carbon atoms of the methyl branches would produce distinct signals from the carbons in the main chain and from each other, assuming they are in non-equivalent chemical environments. Advanced 2D NMR techniques, such as Double Quantum Filtered-Correlation Spectroscopy (DQF-COSY), can be used to establish correlations between protons on adjacent carbons, which is instrumental in piecing together the structure of branched alkanes and discriminating between different isomers (e.g., 2-methyl vs. 3-methyl alkanes). nih.govacs.org

In mass spectrometry, particularly with electron impact (EI) ionization, the molecular ion of an alkane undergoes fragmentation, breaking at C-C bonds. docbrown.infochemguide.co.uk The resulting fragmentation pattern is characteristic of the molecule's structure. Branched alkanes tend to fragment preferentially at the branching points because this leads to the formation of more stable secondary or tertiary carbocations. chemguide.co.uk

For a dimethyl-branched alkane, the locations of the methyl groups significantly influence the fragmentation pattern. Cleavage adjacent to the methyl-substituted carbons will produce specific fragment ions. By analyzing the mass-to-charge ratios (m/z) of the most abundant ions in the spectrum, one can deduce the positions of the branches. For example, the mass spectrum of 2,4-dimethylpentane (B89610) shows characteristic peaks at m/z 43 and 85, resulting from specific cleavages around the branched carbons. pearson.com While a full spectrum for this compound is not detailed here, the principles of fragmentation would be similar, with cleavage occurring along the long alkyl chain, influenced by the stable carbocations formed at positions 3 and 5. The base peak in the mass spectrum of many branched alkanes is often not the molecular ion, but a stable fragment resulting from the loss of an alkyl radical. docbrown.info

The table below illustrates common fragment ions observed for smaller dimethylalkanes, which demonstrates the principles of isomeric differentiation.

CompoundCommon Fragment (m/z)Likely Fragment Structure
2,2-Dimethylpropane57[C(CH₃)₃]⁺
2,4-Dimethylpentane43[CH(CH₃)₂]⁺
3,3-Dimethylpentane85[M - CH₃]⁺
3,3-Dimethylpentane57[C(CH₃)₂CH₂CH₃]⁺

This table illustrates general fragmentation principles for branched alkanes. docbrown.infopearson.comdocbrown.info

Method Validation and Quality Control in Environmental and Biological Sample Analysis

To ensure that the analytical data generated for trace hydrocarbon analysis are accurate and reliable, rigorous method validation and ongoing quality control (QC) are imperative. scielo.brnih.gov These procedures are essential when dealing with complex environmental or biological matrices. nih.gov

Method validation involves systematically evaluating an analytical procedure to demonstrate its suitability for a specific purpose. Key validation parameters include:

Selectivity/Specificity: The ability of the method to measure the analyte of interest without interference from other components in the sample matrix.

Linearity: The demonstration that the analytical response is directly proportional to the concentration of the analyte over a defined range.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified with acceptable precision and accuracy, respectively.

Accuracy/Recovery: The closeness of the measured value to the true value, often assessed by analyzing spiked samples or certified reference materials. Extraction efficiencies for alkanes in sediment samples, for example, have been reported in the range of 65% to 106%. scielo.br

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). scielo.br

Quality control (QC) encompasses the operational procedures used to keep the analysis in a state of statistical control. libretexts.org This includes the routine analysis of QC samples, such as blanks, duplicates, and spiked samples, within each analytical batch. mdpi.com Following Good Laboratory Practices (GLPs) and Standard Operating Procedures (SOPs) ensures consistency and traceability of the results. libretexts.org For hydrocarbon analysis, this might involve monitoring instrument performance, verifying calibration curves, and using internal standards to correct for variations in sample preparation and instrument response. hill-labs.co.nz

The following table summarizes key parameters in analytical method validation.

ParameterDescriptionCommon Acceptance Criteria
LinearityProportionality of signal to concentrationCorrelation coefficient (r²) > 0.99
AccuracyCloseness to the true valueRecovery of 80-120% is often acceptable
PrecisionRepeatability of measurementsRelative Standard Deviation (RSD) < 15%
LODLowest detectable concentrationSignal-to-noise ratio of 3:1
LOQLowest quantifiable concentrationSignal-to-noise ratio of 10:1

Mechanistic and Theoretical Investigations of 3,5 Dimethyloctatriacontane Formation

Reaction Pathway Analysis in Derived Hydrocarbon Synthesis

The synthesis of long-chain multi-branched alkanes like 3,5-dimethyloctatriacontane can be approached through various C-C coupling strategies. organic-chemistry.org One of the most prominent methods involves the use of organometallic reagents, such as Grignard reagents (R-Mg-X). wikipedia.org These reagents are potent nucleophiles that can react with alkyl halides in coupling reactions to form new carbon-carbon bonds. masterorganicchemistry.com For a molecule like this compound, a convergent synthetic approach would be most efficient, involving the coupling of smaller, well-defined fragments.

A plausible synthetic pathway could involve the coupling of a Grignard reagent derived from a long-chain alkyl halide with another suitably functionalized long-chain fragment. For instance, the reaction of a Grignard reagent with a tosylate or another alkyl halide, often catalyzed by transition metals like copper or palladium, can facilitate the formation of the long carbon backbone. organic-chemistry.org The specific branching at the 3 and 5 positions would likely be introduced into one of the precursor fragments before the final coupling step.

Alternative pathways for the synthesis of long-chain alkanes include the Kolbe electrolysis and the Wurtz reaction, although these methods can sometimes be limited by side reactions and the formation of product mixtures. organic-chemistry.org In the context of naturally occurring long-chain branched alkanes, their formation is often linked to microbial or geochemical processes. frontiersin.orgresearchgate.net For example, some bacteria are known to produce long-chain alkanes through pathways involving fatty acid precursors. nih.gov

Table 1: Comparison of Potential Synthetic Reactions for Long-Chain Branched Alkanes

Reaction Description Advantages Disadvantages
Grignard Coupling Reaction of an organomagnesium halide with an alkyl halide. wikipedia.org High yield for C-C bond formation, versatile. organic-chemistry.org Sensitive to moisture and protic solvents. quora.com
Suzuki Coupling Palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. organic-chemistry.org Tolerant to many functional groups, mild reaction conditions. Requires synthesis of organoboron reagents.
Wurtz Reaction Reductive coupling of two alkyl halides with sodium metal. Simple procedure. Often results in side products and is less suitable for complex molecules. stackexchange.com

| Kolbe Electrolysis | Electrochemical decarboxylative dimerization of two carboxylic acids. | Can produce long-chain alkanes. | Can lead to a mixture of products. |

Computational Chemistry Approaches to Conformational Analysis

The conformational landscape of a long and flexible molecule like this compound is exceedingly complex. Computational chemistry provides powerful tools to explore the vast number of possible conformations and identify the most stable structures. acs.org Methods such as molecular mechanics (MM) and density functional theory (DFT) are commonly employed for the conformational analysis of large alkanes. quora.comscholaris.ca

Molecular mechanics simulations, using force fields like TraPPE-UA (Transferable Potentials for Phase Equilibria-United Atom), have been shown to accurately predict the properties of long-chain and branched alkanes. acs.orgresearchgate.net These simulations can provide insights into the populations of different conformers (e.g., gauche vs. anti arrangements around C-C bonds) and the dynamics of conformational transitions. acs.org For this compound, the methyl branches at the 3 and 5 positions would introduce steric hindrance, influencing the preferred conformations of the carbon backbone and restricting certain rotational states.

DFT calculations, while more computationally expensive, can provide more accurate energetic information and details about the electronic structure. quora.com These calculations are particularly useful for refining the geometries and relative energies of the low-energy conformers identified through molecular mechanics searches. scholaris.ca The choice of functional and basis set is critical for obtaining reliable results in DFT studies of large, non-polar molecules. scholaris.ca

Table 2: Common Computational Methods for Alkane Conformational Analysis

Method Description Strengths Limitations
Molecular Mechanics (MM) Uses classical physics to model molecular systems. acs.org Computationally efficient, suitable for large molecules and long simulations. acs.org Accuracy is dependent on the quality of the force field parameters. acs.org
Density Functional Theory (DFT) A quantum mechanical method that calculates the electronic structure of molecules. quora.com High accuracy for energies and geometries. scholaris.ca Computationally intensive, can be challenging for very large systems. nih.gov

| Molecular Dynamics (MD) | Simulates the physical movements of atoms and molecules over time. acs.org | Provides information on dynamic processes and conformational transitions. aip.org | Requires long simulation times to adequately sample conformational space. acs.org |

Molecular Modeling of Alkane Structure and Reactivity

Molecular modeling encompasses a range of computational techniques used to visualize and predict the behavior of molecules. For this compound, molecular modeling can be used to understand its three-dimensional structure, predict its physical properties, and investigate its potential reactivity.

The structure of alkanes is characterized by sp³ hybridized carbon atoms with tetrahedral geometry. ncert.nic.in In a long-chain alkane, the carbon backbone can adopt various conformations due to rotation around the C-C single bonds. The presence of methyl groups in this compound would create a more compact structure compared to its linear isomer, n-tetracontane. This branching is known to affect physical properties such as boiling point and viscosity. quora.com

The reactivity of alkanes is generally low due to the strength and non-polar nature of their C-C and C-H bonds. wou.edu However, they can undergo reactions such as combustion and free-radical halogenation under specific conditions. wou.edu Theoretical studies on the reactivity of branched alkanes suggest that the presence of tertiary carbon atoms (like the C-3 and C-5 positions in this compound) can influence their reactivity in radical reactions, as tertiary radicals are more stable than primary or secondary radicals. quora.com Computational studies can model the transition states of such reactions to predict reaction pathways and activation energies. researchgate.net

Table 3: Predicted Structural Parameters of this compound (based on typical alkane values)

Parameter Value Description
C-C Bond Length ~1.54 Å The average distance between two bonded carbon atoms.
C-H Bond Length ~1.09 Å The average distance between a carbon and a bonded hydrogen atom.
C-C-C Bond Angle ~109.5° The angle formed by three consecutive carbon atoms in the chain.

| Torsional (Dihedral) Angles | Variable | Describes the rotation around C-C bonds, leading to different conformers (e.g., anti, gauche). |

Research Applications and Utility of 3,5 Dimethyloctatriacontane

As a Reference Standard in Analytical Chemistry

In the field of analytical chemistry, reference standards are crucial for the accurate identification and quantification of chemical substances. A reference standard is a highly purified compound that can be used as a measurement benchmark. While specific certification as a formal reference standard for 3,5-Dimethyloctatriacontane is not widely documented, its identification in scientific literature implies its potential use in this capacity, particularly in gas chromatography-mass spectrometry (GC-MS) analysis.

The utility of a compound as a reference standard is predicated on its unique and identifiable analytical signature. In the analysis of volatile compounds in processed wintering radishes, for instance, this compound was identified with a specific retention time of 31.79 minutes under the employed GC-MS conditions. nih.gov This distinct chromatographic behavior allows it to serve as a marker for confirming the presence of this specific branched-chain alkane in other complex samples.

Table 1: Gas Chromatography Data for this compound in Radish Analysis nih.gov

Parameter Value
Retention Time (min) 31.79
Kovats Retention Index 1649

The availability of such precise data is a prerequisite for a compound to be considered for use as a reference standard. Laboratories studying the composition of essential oils, food aromas, or environmental samples could potentially use synthetically prepared and purified this compound to calibrate their instruments and confirm the identity of this compound in their analytical runs.

Role in Understanding Complex Lipid Profiles

Lipid profiles, the comprehensive analysis of lipids in a biological sample, are often incredibly complex, containing a vast array of molecules from fatty acids to sterols. Branched-chain hydrocarbons, while not lipids in the strictest sense, are often found alongside lipids in natural extracts and can provide valuable information about the sample's origin and history.

The identification of this compound in the volatile fraction of wintering radishes demonstrates its role as a component of a complex natural product profile. nih.gov In a study analyzing the chemosensory characteristics of radishes under different processing methods, this compound was detected in freeze-dried radish samples at a concentration of 0.01 ± 0.01 µ g/100 g. nih.gov

Table 2: Concentration of this compound in Processed Radish nih.gov

Processing Method Concentration (µ g/100 g)

Contribution to the Study of Natural Product Degradation and Transformation

Perhaps one of the most significant research applications of this compound is in the study of the degradation of complex natural products. The structure of this hydrocarbon has been elucidated as a degradation product of Amphotericin B, a potent antifungal antibiotic. researchgate.net

In studies aimed at determining the carbon skeleton of Amphotericin B, high-pressure hydrogenation of the antibiotic at 290°C yielded two derived hydrocarbons: this compound and 3,5-dimethylheptatriacontane. researchgate.net The formation of these specific branched-chain alkanes provided crucial evidence for deducing the original structure of the parent molecule. This process of breaking down a large, complex molecule into smaller, more easily identifiable fragments is a cornerstone of natural product chemistry.

The identification of this compound in this context serves as a key piece of the structural puzzle of Amphotericin B. This application highlights how the study of seemingly simple hydrocarbons can have profound implications for understanding the architecture of medicinally important and structurally complex natural products.

Future Directions and Emerging Research Avenues for 3,5 Dimethyloctatriacontane

Investigation of Additional Natural Sources and Environmental Fate

Future research will likely focus on identifying new natural sources of 3,5-dimethyloctatriacontane and understanding its behavior in various ecosystems.

Natural Sources: Methyl-branched hydrocarbons are integral components of the epicuticle of many insects, where they play crucial roles in preventing desiccation and mediating chemical communication. nih.govresearchgate.net These cuticular hydrocarbons can be highly specific and are involved in species and mate recognition. nih.govnih.gov Given that insect CHCs can have chain lengths exceeding 50 carbon atoms, it is plausible that this compound is present in the cuticular lipid profiles of yet unstudied insect species. researchgate.net Future investigations should employ advanced analytical techniques to screen a wider diversity of insects, particularly those inhabiting extreme environments where resistance to water loss is critical. Furthermore, the analysis of plant waxes and microbial lipids could reveal other potential natural sources of this and other very-long-chain branched alkanes.

Environmental Fate: The environmental persistence of long-chain alkanes is a significant area of future research. Generally, the biodegradation of alkanes is influenced by their physical state and structure, with long-chain and branched alkanes often showing greater resistance to microbial degradation than shorter, linear alkanes. researchgate.net The degradation of hydrocarbons in soil and water is primarily carried out by microorganisms, and the rate of this process is affected by environmental factors such as temperature, pH, and nutrient availability. researchgate.netnih.gov Studies on the biodegradation of alkanes have shown that while many microorganisms can utilize them as a carbon source, the complexity of branched structures can slow down this process. sbmicrobiologia.org.brnih.gov Future research should aim to isolate and characterize microbial consortia capable of degrading C30-C40 branched alkanes like this compound. Understanding the environmental residence time and potential for bioaccumulation of such compounds is crucial for a complete ecological assessment. nih.gov

Research AreaFocusRationale
Natural Sources Screening of insect cuticular lipids, plant waxes, and microbial lipids.Identifying the biological origins of this compound and its potential ecological roles.
Environmental Fate Biodegradation studies using soil and aquatic microorganisms.Determining the persistence, potential for bioaccumulation, and overall environmental impact of the compound.

Development of Ultra-Sensitive Detection Methods

A significant hurdle in the study of very-long-chain hydrocarbons is their low volatility and the complexity of the mixtures in which they are often found. This necessitates the development of more sensitive and selective analytical techniques.

Conventional gas chromatography-mass spectrometry (GC-MS) is a powerful tool for analyzing insect hydrocarbons, but it has limitations when it comes to very-long-chain compounds due to the high temperatures required, which can exceed the operational limits of standard columns. mdpi.com This can lead to an underestimation of the diversity of long-chain CHCs in biological samples. researchgate.net

Future research should focus on advancing analytical methodologies. Techniques such as silver-assisted laser desorption/ionization mass spectrometry (Ag-LDI-MS) have shown promise in detecting hydrocarbons with chain lengths up to C58, well beyond the range of conventional GC-MS. mdpi.com Further development and application of such methods will be crucial for a more complete characterization of the cuticular hydrocarbon profiles of insects and other organisms.

Moreover, there is a growing trend towards the development of "smart trapping" and real-time monitoring systems for insect pheromones. 360iresearch.comgrowthmarketreports.com While this compound is likely a contact pheromone due to its low volatility, the development of highly sensitive sensors could enable in-situ and non-invasive detection on the cuticle of living insects. This would allow for dynamic studies of how the expression of this compound changes with age, reproductive status, or environmental conditions.

Detection MethodPotential Advantages for this compoundFuture Development
High-Temperature GC-MS Improved separation and identification of very-long-chain isomers.Development of more thermally stable columns and stationary phases.
Ag-LDI-MS Ability to detect hydrocarbons beyond the range of conventional GC-MS.Integration with separation techniques for isomer-specific analysis.
"Smart" Sensors Real-time, non-invasive monitoring on living organisms.Miniaturization and increased sensitivity for detecting low-volatility compounds.

Exploration of Stereoisomeric Forms and Their Distinctive Properties

The presence of two chiral centers at the 3- and 5-positions of this compound means that it can exist in multiple stereoisomeric forms. The stereochemistry of semiochemicals is often critical to their biological activity, with different isomers eliciting different behavioral responses in insects.

Research on methyl-branched cuticular hydrocarbons in a wide range of insect species has revealed a significant trend: the biosynthesis is highly stereoselective, predominantly producing the (R)-configuration. pnas.org This suggests that the enzymes involved in the biosynthesis of these compounds are stereospecific. pnas.org It is therefore highly probable that if this compound is of insect origin, it is also produced as a specific stereoisomer.

A key area for future research will be the stereoselective synthesis of all possible stereoisomers of this compound. This will allow for detailed bioassays to determine if different isomers have distinct biological activities. For example, one isomer could act as a sex pheromone, while another might be inactive or even inhibitory. The ability of insects to distinguish between stereoisomers of contact pheromones is a critical aspect of chemical communication that is still not fully understood. pnas.org

The development of synthetic strategies for chiral long-chain molecules will be essential for these investigations. Advances in asymmetric synthesis will enable the production of enantiomerically pure standards for both analytical identification and biological testing.

Research FocusKey QuestionsMethodological Approach
Biosynthesis Is the biosynthesis of this compound in natural sources stereoselective?Isotopic labeling studies and characterization of biosynthetic enzymes.
Synthesis How can each stereoisomer be synthesized with high purity?Development of stereoselective synthetic routes.
Bioactivity Do different stereoisomers elicit different behavioral responses in relevant organisms?Behavioral bioassays using synthetic, stereochemically pure isomers.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 3,5-Dimethyloctatriacontane, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves controlled alkylation or coupling reactions to introduce methyl groups at the 3 and 5 positions of the octatriacontane backbone. Purification via column chromatography or recrystallization is critical. Purity validation requires gas chromatography (GC) or high-performance liquid chromatography (HPLC) paired with mass spectrometry (MS) to confirm molecular weight and structural integrity . For novel compounds, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is essential to verify branching and substituent positions .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Due to its long hydrocarbon chain, the compound is susceptible to oxidation and thermal degradation. Store under inert gas (e.g., nitrogen) at room temperature, shielded from light. Stability tests (e.g., accelerated aging studies at elevated temperatures) should be conducted to determine shelf-life thresholds. Monitor degradation products using Fourier-transform infrared spectroscopy (FTIR) to detect carbonyl formation from oxidation .

Q. What spectroscopic techniques are most effective for characterizing branched alkanes like this compound?

  • Methodological Answer : NMR spectroscopy is indispensable for resolving methyl branching patterns. For high-molecular-weight alkanes, cryoprobes or dynamic nuclear polarization (DNP) enhance sensitivity. Raman spectroscopy complements NMR by identifying C-H stretching modes specific to branching. X-ray diffraction (XRD) can resolve crystalline phases if the compound solidifies, though this is rare for long-chain alkanes .

Advanced Research Questions

Q. How can contradictions in reported physical properties (e.g., melting point, solubility) of this compound be resolved?

  • Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. Replicate experiments using standardized protocols (e.g., ASTM methods for melting point determination). Compare results across independent labs and validate via differential scanning calorimetry (DSC) for thermal behavior. Statistical tools like principal component analysis (PCA) can identify outlier datasets .

Q. What strategies optimize the synthesis of this compound for high yield and scalability?

  • Methodological Answer : Employ catalytic methods (e.g., palladium-catalyzed cross-coupling) to minimize side reactions. Kinetic studies using in-situ FTIR or reaction calorimetry help identify rate-limiting steps. For scalability, use flow chemistry to enhance heat/mass transfer. Computational modeling (e.g., density functional theory) predicts steric hindrance effects at branching sites .

Q. How do branching and chain length influence the material properties of this compound in polymer or surfactant applications?

  • Methodological Answer : Conduct structure-property relationship (SPR) studies using dynamic light scattering (DLS) for surfactant micelle formation or tensile testing for polymer composites. Compare with linear analogs to isolate branching effects. Molecular dynamics (MD) simulations model chain packing efficiency and interfacial behavior .

Q. What are the ecological and toxicological risks of this compound, and how should they be assessed preemptively?

  • Methodological Answer : Perform in silico toxicity prediction using QSAR models (e.g., ECOSAR) to estimate biodegradation and bioaccumulation potential. Validate with Daphnia magna acute toxicity assays or algal growth inhibition tests. For environmental persistence, use OECD 301F biodegradation protocols. Note that regulatory data gaps exist for branched alkanes .

Methodological Considerations

  • Experimental Reproducibility : Document synthesis steps in line with the Beilstein Journal of Organic Chemistry guidelines, including batch-specific metadata (e.g., solvent purity, catalyst lot numbers) .
  • Data Reporting : Follow Medicinal Chemistry Research standards for spectral data (e.g., NMR chemical shifts, MS fragmentation patterns) and statistical validation .
  • Ethical Compliance : Adhere to safety protocols outlined in SDS documents, even if toxicological data are incomplete. Use fume hoods and personal protective equipment (PPE) during handling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.